molecular formula C16H22N2O2 B7987900 (R)-3-Cyclopropylamino-piperidine-1-carboxylic acid benzyl ester

(R)-3-Cyclopropylamino-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B7987900
M. Wt: 274.36 g/mol
InChI Key: ZXXFGEDOFVJCCX-OAHLLOKOSA-N
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Description

®-3-Cyclopropylamino-piperidine-1-carboxylic acid benzyl ester is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a cyclopropylamino group attached to the piperidine ring, with a benzyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Cyclopropylamino-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyclopropylamino Group: The cyclopropylamino group is introduced via a substitution reaction, where a suitable cyclopropylamine reacts with the piperidine derivative.

    Esterification: The final step involves the esterification of the piperidine derivative with benzyl alcohol under acidic conditions to form the benzyl ester.

Industrial Production Methods

Industrial production of ®-3-Cyclopropylamino-piperidine-1-carboxylic acid benzyl ester may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

®-3-Cyclopropylamino-piperidine-1-carboxylic acid benzyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

®-3-Cyclopropylamino-piperidine-1-carboxylic acid benzyl ester has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-Cyclopropylamino-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclopropylamino-piperidine-1-carboxylic acid methyl ester
  • 3-Cyclopropylamino-piperidine-1-carboxylic acid ethyl ester
  • 3-Cyclopropylamino-piperidine-1-carboxylic acid propyl ester

Uniqueness

®-3-Cyclopropylamino-piperidine-1-carboxylic acid benzyl ester is unique due to the presence of the benzyl ester group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the benzyl ester functionality is advantageous.

Properties

IUPAC Name

benzyl (3R)-3-(cyclopropylamino)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c19-16(20-12-13-5-2-1-3-6-13)18-10-4-7-15(11-18)17-14-8-9-14/h1-3,5-6,14-15,17H,4,7-12H2/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXFGEDOFVJCCX-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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